1-(3'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine
CAS No.:
Cat. No.: VC16209781
Molecular Formula: C15H14F3NO
Molecular Weight: 281.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14F3NO |
|---|---|
| Molecular Weight | 281.27 g/mol |
| IUPAC Name | 1-[4-[3-(trifluoromethoxy)phenyl]phenyl]ethanamine |
| Standard InChI | InChI=1S/C15H14F3NO/c1-10(19)11-5-7-12(8-6-11)13-3-2-4-14(9-13)20-15(16,17)18/h2-10H,19H2,1H3 |
| Standard InChI Key | AWBHMTFYWUBZRC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=C(C=C1)C2=CC(=CC=C2)OC(F)(F)F)N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a biphenyl core (two connected benzene rings) with two distinct functional groups:
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Trifluoromethoxy group (-OCF₃) at the 3' position (meta position relative to the biphenyl linkage on the second ring).
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Ethanamine (-CH₂CH₂NH₂) at the 4 position (para position relative to the biphenyl linkage on the first ring).
The molecular formula is C₁₅H₁₄F₃NO, with a molecular weight of 293.28 g/mol. The trifluoromethoxy group enhances electron-withdrawing properties, while the ethanamine moiety introduces basicity and hydrogen-bonding potential.
Stereochemical Considerations
If the ethanamine group is attached to a chiral center (e.g., if the carbon adjacent to the amine is bonded to four distinct groups), enantiomers may exist. Resolution techniques, such as chiral chromatography or diastereomeric salt formation (as demonstrated in the synthesis of 1-(4-methoxyphenyl)ethylamine ), could isolate stereoisomers.
Synthesis and Manufacturing
Retrosynthetic Analysis
Key disconnections for synthesizing 1-(3'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine include:
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Biphenyl Coupling: Connecting the two aromatic rings via Suzuki-Miyaura cross-coupling.
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Functionalization: Introducing the trifluoromethoxy and ethanamine groups.
Biphenyl Core Formation
A Suzuki-Miyaura coupling between:
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Boronated intermediate: 4-Bromoacetophenone (for ethanamine precursor).
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Trifluoromethoxy-containing aryl halide: 3'-Trifluoromethoxybromobenzene.
Reaction conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and polar solvent (e.g., DMF) at 80–100°C.
Alternative Pathway: Buchwald-Hartwig Amination
Direct amination of a brominated biphenyl precursor using a palladium catalyst and ammonia equivalent .
Process Optimization
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Catalyst Selection: Palladium-based catalysts achieve higher yields for biphenyl couplings.
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Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates.
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Temperature Control: Maintaining 80–100°C prevents side reactions.
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Biphenyl coupling | Pd(PPh₃)₄, Na₂CO₃, DMF, 90°C | 75–85 | |
| Reductive amination | NH₄OAc, NaBH₃CN, MeOH, rt | 60–70 | |
| Purification | Silica gel chromatography (EtOAc/hexanes) | – |
Physicochemical Properties
Physical State and Solubility
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Appearance: White to off-white crystalline solid.
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Melting Point: Estimated 120–140°C (based on analogs).
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Solubility:
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Polar solvents: Moderately soluble in methanol, ethanol.
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Nonpolar solvents: Poorly soluble in hexanes.
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Aqueous solubility: Low (logP ≈ 3.5 predicted).
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Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 7.65–7.50 (m, 4H, biphenyl H).
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δ 4.05 (q, 2H, -CH₂NH₂).
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δ 1.45 (t, 3H, -CH₃).
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¹³C NMR:
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δ 155.2 (C-O-CF₃).
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δ 121.5 (q, J = 280 Hz, CF₃).
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High-Resolution Mass Spectrometry (HRMS)
Table 2: Key Spectroscopic Data
Reactivity and Functionalization
Amine Reactivity
The primary amine participates in:
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Acylation: Forms amides with acyl chlorides.
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Schiff base formation: Reacts with aldehydes/ketones.
Electrophilic Aromatic Substitution
The trifluoromethoxy group deactivates the ring, directing electrophiles to the para position relative to the ethanamine group.
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